2-Fluoro-3,5-dinitrobenzoic acid
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Overview
Description
2-Fluoro-3,5-dinitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H3FN2O6 .
Synthesis Analysis
The synthesis of 2-Fluoro-3,5-dinitrobenzoic acid can be achieved through several methods. One method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3,5-dinitrobenzoic acid consists of a benzoic acid core with two nitro groups and one fluoro group attached to the benzene ring .Chemical Reactions Analysis
2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Scientific Research Applications
- In Silico Profiling : Computationally, physiochemical properties, lipophilicity, solubility, pharmacokinetics, drug-likeness, and potential biological targets were predicted for these complexes .
- Intermediate : 2-Fluoro-3-nitrobenzoic acid serves as an important raw material and intermediate in organic synthesis. It finds applications in pharmaceuticals, agrochemicals, and dyestuff production .
- 2’-Fluoro Arabino Nucleic Acid (FANA) : FANA, classified as a xeno nucleic acid (XNA), is a subject of investigation in synthetic genetic polymers. Advancements in FANA-based XNA agents have implications for fundamental research, functional evolution, and translational applications .
- 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The reaction sequence involved nitration, selective reduction, diazotization, and chlorination .
- Molecular Docking : Molecular docking studies of the Co(II) complex of 2-Fluoro-3,5-dinitrobenzoic acid were carried out. These studies help determine its significance for pharmaceutical purposes .
Complexation Studies and Metal Complexes
Organic Synthesis
Nucleic Acid Research
Dichloro-Difluorobenzoic Acid Synthesis
Pharmaceutical and Medicinal Chemistry
Materials Science and Coordination Chemistry
Safety and Hazards
The safety data sheet for 3,5-Dinitrobenzoic acid, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
2-fluoro-3,5-dinitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNLENXGKDEAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,5-dinitrobenzoic acid |
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